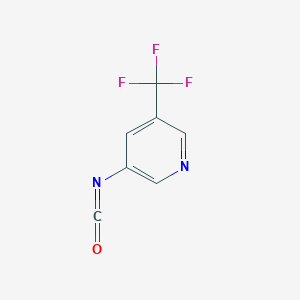
3-Isocyanato-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3F3N2O and a molecular weight of 188.11 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its unique physicochemical properties due to the presence of both the trifluoromethyl group and the pyridine ring . These properties make it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 3-Isocyanato-5-(trifluoromethyl)pyridine typically involves the reaction of 3-amino-5-(trifluoromethyl)pyridine with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. Industrial production methods often involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Isocyanato-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing active hydrogen atoms, leading to the formation of heterocyclic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-amino-5-(trifluoromethyl)pyridine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product . Major products formed from these reactions include ureas, carbamates, and heterocyclic compounds .
Scientific Research Applications
3-Isocyanato-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isocyanato-5-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the isocyanate group, which readily reacts with amines and alcohols to form stable urea and carbamate linkages . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets .
Comparison with Similar Compounds
3-Isocyanato-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,5-bis(trifluoromethyl)phenyl isocyanate . While these compounds share similar structural motifs, this compound is unique due to its specific reactivity and applications in various fields . The presence of the isocyanate group distinguishes it from other trifluoromethylpyridine derivatives, making it a valuable intermediate in the synthesis of complex molecules .
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Properties
CAS No. |
1260671-11-1 |
|---|---|
Molecular Formula |
C7H3F3N2O |
Molecular Weight |
188.11 g/mol |
IUPAC Name |
3-isocyanato-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-6(12-4-13)3-11-2-5/h1-3H |
InChI Key |
LZWYUCVUTZRRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N=C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















